Product packaging for Imidol HCl(Cat. No.:CAS No. 1606174-14-4)

Imidol HCl

Cat. No.: B608076
CAS No.: 1606174-14-4
M. Wt: 472.77
InChI Key: RMUDTEUUEJZZRY-UHFFFAOYSA-N
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Description

Historical Perspective on Early Academic Investigations of Imidol HCl

Information regarding very early academic investigations specifically focused on the compound currently identified as this compound (CID 154730586) is not extensively documented in readily available public databases. Academic research trajectories often evolve, and compounds may initially be synthesized as part of broader studies into chemical classes or synthetic methodologies before becoming the sole focus of dedicated investigation. The available academic literature directly referencing this specific compound appears to be more recent, suggesting that its detailed study, particularly concerning its biological potential, may be a relatively contemporary development rather than a subject of extensive historical academic inquiry spanning many decades.

Overview of Contemporary Academic Research Trajectories for this compound

Contemporary academic research involving this compound has explored its potential biological activities. One area of investigation has focused on its potential as an agent for the treatment of Hepatitis B virus (HBV) infection. medkoo.com This research trajectory necessitates studies to understand how the compound behaves within biological systems.

Detailed pharmacokinetic studies have been conducted to investigate the absorption, distribution, metabolism, and excretion of this compound. For instance, a pharmacokinetic study in rats was performed to understand its behavior in an animal model. medkoo.com Additionally, studies have been carried out to determine the levels of this compound in human plasma and urine using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry, facilitating clinical pharmacokinetic evaluations. medkoo.com These types of studies are crucial in the academic exploration of a compound's potential as a therapeutic agent, providing data on its systemic exposure and elimination.

Table 1: Selected Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₉BrClNO₄SPubChem nih.gov, MedKoo medkoo.com
Molecular Weight472.8 g/mol PubChem nih.gov
IUPAC Nameethyl 2-(benzenesulfinylmethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloridePubChem nih.gov, MedKoo medkoo.com
PubChem CID154730586PubChem nih.gov
CAS Number1606174-14-4MedKoo medkoo.com
AppearanceSolid powderMedKoo medkoo.com

Table 2: Academic Research Areas Involving this compound

Research AreaFocusRepresentative Studies
Potential Antiviral ActivityInvestigation against Hepatitis B virus (HBV) infection.Mentioned as potentially for treatment of HBV infection. medkoo.com
PharmacokineticsStudy of absorption, distribution, metabolism, and excretion.Pharmacokinetic study in rats; determination in human plasma and urine. medkoo.com

Academic research into this compound continues to contribute to the understanding of indole (B1671886) derivatives with specific substitution patterns and their potential interactions with biological targets.

Properties

CAS No.

1606174-14-4

Molecular Formula

C19H19BrClNO4S

Molecular Weight

472.77

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride

InChI

InChI=1S/C19H18BrNO4S.ClH/c1-3-25-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-26(24)12-7-5-4-6-8-12;/h4-10,22H,3,11H2,1-2H3;1H

InChI Key

RMUDTEUUEJZZRY-UHFFFAOYSA-N

SMILES

O=C(C1=C(CS(C2=CC=CC=C2)=O)N(C)C3=C1C=C(O)C(Br)=C3)OCC.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Methodologies for Imidol Hcl and Analogues

Established Synthetic Routes and Reaction Pathways

Established synthetic routes for substituted indoles often begin with the formation of the indole (B1671886) core through various cyclization reactions, such as the Fischer indole synthesis, Madelung synthesis, or Nenitzescu indole synthesis. The choice of method depends on the desired substitution pattern. Following the formation of the core, functional groups are introduced or modified through a series of reactions.

The synthesis of Imidol HCl would necessitate the preparation of key precursors and intermediates. For instance, the indole ring itself or a substituted aniline (B41778) derivative could serve as a starting material for indole ring formation. Introduction of the bromine and hydroxyl groups at specific positions might involve electrophilic substitution or directed functionalization reactions. The methyl group on the indole nitrogen is typically introduced through N-alkylation. The ethyl carboxylate group could be appended via esterification or a related coupling reaction. The phenylsulfinylmethyl substituent at the 2-position would require the synthesis of a precursor containing the phenylsulfinylmethyl moiety, which could then be attached to the indole core through a coupling reaction.

While direct precursors for CID 154730586 were not identified, research on the synthesis of related indole derivatives highlights the importance of carefully chosen starting materials and reaction conditions to control regioselectivity and yield patsnap.com. For example, studies on novel alloxazine (B1666890) analogues, which are also nitrogen-containing heterocycles, demonstrate multi-step syntheses involving precursors like 2-aminopyrimidine-4,6-diol and reactions such as nitrosative cyclization and nucleophilic substitution tandfonline.comnih.gov.

Derivatization strategies for structural modification of indole compounds and related heterocycles are commonly employed to explore structure-activity relationships or improve properties. These strategies can involve modifying existing functional groups or introducing new ones. For a compound like this compound, derivatization could involve alterations to the ester group, the phenylsulfinyl moiety, the hydroxyl group, or substituents on the phenyl ring.

Research on derivatization strategies for other compound classes, such as triterpenoids or free fatty acids, illustrates various approaches, including the use of reagents like hydroxylamine (B1172632) hydrochloride or rhodamine derivatives to enhance detection or alter reactivity nih.govnih.gov. While these examples are not directly related to this compound synthesis, they demonstrate the chemical principles behind derivatization for modifying molecular properties. Studies on the synthesis of analogues of other heterocyclic systems, like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, also showcase derivatization through cyclization reactions of various precursors mdpi.comwindows.net.

Novel Synthetic Approaches and Optimized Procedures

Novel synthetic approaches for complex molecules like this compound aim to improve efficiency, yield, purity, and sustainability. This can involve developing new reaction methodologies, utilizing different catalysts, or optimizing reaction conditions.

The exploration of green chemistry principles in chemical synthesis focuses on reducing or eliminating the use and generation of hazardous substances. For the synthesis of this compound, this could involve using milder solvents, developing catalytic processes to reduce reagent usage, or designing atom-economical reactions. While specific green chemistry approaches for CID 154730586 were not found, the broader field of organic synthesis is increasingly adopting green methodologies. For instance, research on the synthesis of acyl hydrazides highlights the use of ethanol (B145695) as a green solvent and ultrasonication to avoid toxic reagents researchgate.net.

Catalyst development plays a crucial role in enhancing reaction efficiency, selectivity, and reducing energy consumption in organic synthesis. For the synthesis of this compound, catalysts could be employed in various steps, such as indole formation, functional group introduction, or the formation of the sulfinyl group. Transition metal catalysts, organocatalysts, or biocatalysts could potentially be explored. Research on the synthesis of ring-fused benzimidazoles, for example, discusses the use of transition metal catalysis, such as CuI-catalysis, in annulation reactions researchgate.net. The development of specific catalysts for key bond-forming reactions in the synthesis of this compound could lead to improved yields and milder reaction conditions.

Characterization of Synthetic Intermediates and Final Products

The characterization of synthetic intermediates and the final this compound product is essential to confirm their identity, purity, and structure. A range of analytical techniques is typically employed for this purpose.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are crucial for determining the structure and connectivity of atoms within the molecule. Infrared (IR) spectroscopy can identify key functional groups present. Mass Spectrometry (MS), including high-resolution MS, provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of intermediates and the final product and for quantitative analysis. A study on the determination of "imidol hydrochloride" (though not explicitly linked to CID 154730586) utilized HPLC with UV detection and non-aqueous potentiometry titration for content determination, demonstrating the applicability of these methods for related hydrochloride salts ingentaconnect.com.

Elemental analysis can confirm the empirical formula of the synthesized compound. Other techniques like melting point determination and X-ray crystallography (if a suitable crystal can be obtained) provide additional physical and structural data. The PubChem entry for this compound (CID 154730586) lists computed properties, including molecular formula (C₁₉H₁₉BrClNO₄S) and molecular weight (472.8 g/mol ), which would be compared with experimental characterization data nih.govmedkoo.com.

Spectroscopic Analysis in Support of Reaction Progression

Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions during synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide valuable information about the functional groups present and the structural changes occurring during a reaction. By analyzing spectra of reaction aliquots at different time points, chemists can track the consumption of starting materials, the appearance of intermediates, and the formation of the final product.

For a synthesis involving the formation of an indole ring or the modification of its substituents, characteristic shifts in NMR spectra (e.g., proton or carbon NMR) or specific absorption bands in IR spectra (e.g., carbonyl stretches, N-H stretches, aromatic ring vibrations) can indicate the successful completion of a reaction step. While specific spectroscopic data for the synthesis of this compound were not found in the consulted literature, these techniques would typically be employed to confirm the structural identity and monitor the progress during its multi-step synthesis.

Chromatographic Purity Assessment of Synthetic Batches

Chromatographic methods are essential for assessing the purity of synthetic compounds and for separating the desired product from unreacted starting materials, reagents, by-products, and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used techniques for this purpose, depending on the volatility and stability of the compound.

For a relatively non-volatile and complex molecule like this compound, HPLC is the more likely method for purity assessment. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns and solvent systems, the desired product can be separated from impurities, and its purity can be determined by integrating the peaks in the chromatogram. Mass spectrometry (MS) is often coupled with chromatography (e.g., HPLC-MS or GC-MS) to provide structural information about the separated components, allowing for the identification of impurities.

Although detailed chromatographic methods specifically for assessing the purity of synthetic batches of this compound were not available in the search results, the compound's purity is routinely assessed. Furthermore, chromatographic techniques coupled with mass spectrometry, such as HPLC-tandem mass spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS), have been successfully applied for the determination and quantification of Imidol hydrochloride in biological matrices, highlighting the applicability of these methods for analyzing the compound. medkoo.com This suggests that similar chromatographic principles, albeit with different method parameters, would be applicable for assessing the purity of synthetic material.

Advanced Structural Elucidation and Conformational Studies of Imidol Hcl

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the relative stereochemistry of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the positions of hydrogen and carbon atoms and their neighboring environments can be deduced. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further insights into coupling pathways and long-range correlations, aiding in the complete assignment of resonances and confirmation of the molecular structure. Analysis of coupling constants and NOE effects can provide information about the conformation and relative stereochemistry of chiral centers, if present. While NMR is routinely applied for structural confirmation, specific NMR data for Imidol HCl (CID 154730586) were not found in the conducted search.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing information about the functional groups present and the nature of chemical bonds. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to vibrations that cause a change in polarizability. americanpharmaceuticalreview.com The characteristic absorption or scattering frequencies are like fingerprints for specific functional groups (e.g., C=O, O-H, N-H, C-H, S=O). americanpharmaceuticalreview.comkpfu.ru Comparing experimental spectra with calculated spectra or databases can help confirm the presence of expected functional groups and provide insights into the molecular structure and potential tautomeric forms. imist.ma Differences in IR and Raman spectra can also be indicative of different solid-state forms or polymorphism. americanpharmaceuticalreview.com Specific IR or Raman spectra and their detailed analysis for this compound (CID 154730586) were not located in the reviewed search results.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. Techniques such as electron ionization (EI) or electrospray ionization (ESI) are commonly used to generate ions. The molecular ion peak provides the accurate mass of the molecule, which can be used to confirm its molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the masses of the resulting fragments. The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways. nist.gov This information helps in piecing together the molecular structure. While a bioanalytical method using HPLC-MS/MS for this compound is mentioned in the literature, detailed mass fragmentation patterns specific to this compound (CID 154730586) were not available in the search results. medkoo.com

Solid-State Structural Investigations

Solid-state characterization techniques are essential for understanding the arrangement of molecules in the solid state, which can significantly influence a compound's physical properties, such as melting point, solubility, and stability.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. imist.macolab.wssjctnc.edu.innih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density distribution can be mapped, revealing the positions of atoms and bond lengths and angles. This provides an unambiguous determination of the molecular structure and conformation in the crystalline state, as well as how molecules pack together in the crystal lattice. Information about intermolecular interactions, such as hydrogen bonds, can also be obtained. imist.ma Despite the importance of this technique for structural confirmation, specific X-ray crystallographic data or a determined crystal structure for this compound (CID 154730586) were not found in the public domain through the conducted search.

Tautomerism in Imidol-Containing Systems

Imidol-containing systems are characterized by the potential to exist in tautomeric forms, primarily involving the interconversion between an amide-like structure and an imidol (or imidic acid) structure. This tautomerism is particularly relevant in systems containing a C=O group adjacent to an N-H group (amide) which can isomerize to a C=N bond with an attached O-H group (imidol or imidic acid). The presence of the HCl counterion in "this compound" implies a protonated system, which can influence the favored tautomeric form and the dynamics of the equilibrium.

Amide-Imidol Tautomerism Equilibrium Analysis

The amide-imidol tautomerism involves an equilibrium between the amide form (R-CO-NH-R') and the imidol form (R-C(OH)=N-R'). This equilibrium is a type of prototropic tautomerism, driven by the relocation of a hydrogen atom wikipedia.org. The position of this equilibrium, and thus the relative populations of the amide and imidol tautomers, is influenced by several factors, including the molecular structure, electronic effects of substituents, temperature, and the surrounding environment, particularly the solvent aau.edu.etwikidoc.org.

While the keto-enol tautomerism is often more widely discussed, amide-imidol tautomerism is also a significant phenomenon in organic chemistry, particularly in amides and related cyclic structures like lactams wikipedia.orgnih.gov. Studies on related systems, such as β-ketoamides, indicate that while keto-enol tautomerism might predominate, amide-imidol tautomerism is also possible scirp.orgcore.ac.ukconicet.gov.arresearchgate.netscirp.org. The relative stability of the tautomers and the resulting equilibrium shifts are explained by considering factors such as electronic and steric effects, as well as stabilization through hydrogen bonding scirp.orgcore.ac.ukconicet.gov.arresearchgate.netscirp.org.

The analysis of this equilibrium often involves determining the ratio of the tautomers present in a given sample. This can be achieved through various spectroscopic techniques that can differentiate between the two forms based on their distinct structural features.

Spectroscopic Signatures of Tautomeric Forms (e.g., NMR, IR, UV/Vis)

Spectroscopic methods are crucial for identifying and quantifying the different tautomeric forms in a sample. Each tautomer possesses unique structural characteristics that give rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism, providing detailed information about the local environment of atoms. Different tautomers exhibit different chemical shifts for corresponding nuclei (e.g., 1H, 13C, 15N). For instance, the presence of signals corresponding to N-H protons (amide) and O-H protons (imidol) can indicate the coexistence of both tautomers conicet.gov.arimist.maresearchgate.netnih.gov. The chemical shifts of carbon atoms, particularly those involved in the C=O (amide) and C=N (imidol) bonds, are also diagnostic semanticscholar.orgmdpi.com. Studies on related heterocyclic systems like imidazoles have shown that 13C NMR chemical shifts, particularly the difference between specific carbon atoms in the ring, can be indicative of the tautomeric state semanticscholar.orgmdpi.comnih.gov. Due to rapid interconversion on the NMR timescale, observed signals might represent a weighted average of the tautomers, but changes in these average shifts with varying conditions can reveal shifts in the equilibrium mdpi.comnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in each tautomer. The amide form typically shows a strong C=O stretching vibration band (amide I band) around 1630-1690 cm⁻¹ and N-H stretching vibrations researchgate.netresearchgate.net. The imidol form, on the other hand, would exhibit a C=N stretching vibration and an O-H stretching vibration researchgate.net. The presence and relative intensities of these bands in the IR spectrum can provide information about the dominant tautomer or the presence of a mixture imist.maresearchgate.net.

UV/Vis Spectroscopy: UV/Vis spectroscopy can also be employed to study tautomerism, particularly if the tautomers have different chromophores and thus different electronic absorption spectra. The π electron systems in the amide and imidol forms are different, leading to variations in their UV/Vis absorption maxima and intensities imist.manih.gov. Changes in the UV/Vis spectrum with varying conditions (e.g., solvent, pH) can indicate shifts in the tautomeric equilibrium.

Combining data from multiple spectroscopic techniques often provides a more comprehensive understanding of the tautomeric equilibrium nih.gov.

Environmental and Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium is significantly influenced by the environment, with solvent effects playing a crucial role aau.edu.etwikidoc.orgresearchgate.netimist.malifescienceglobal.com. The polarity of the solvent, its hydrogen bonding ability, and the pH of the medium can all shift the equilibrium towards one tautomer over the other.

In general, polar and protic solvents can stabilize the more polar tautomer, often through hydrogen bonding interactions aau.edu.et. For amide-imidol tautomerism, the relative stability in different solvents depends on how each tautomer interacts with the solvent molecules through hydrogen bonding and other intermolecular forces aau.edu.et. Studies on acetamide, for instance, showed that in polar solvents, the equilibrium shifted towards the amide tautomer, while in non-polar solvents, the imidol tautomer was favored, attributed to self-association aau.edu.et. Intermolecular hydrogen bonding is a main factor governing the kinetics and influencing amide-imidol tautomerism in solution aau.edu.et.

For "this compound," being a hydrochloride salt, the pH of the solution is a critical factor. Changes in pH can affect the protonation state of the molecule, which in turn can dramatically influence the tautomeric equilibrium by altering the stability and interconversion pathways of the tautomers wikidoc.orgnih.gov. The protonation of nitrogen atoms, common in the presence of HCl, can impact the electronic distribution and hydrogen bonding capabilities of the molecule, thereby favoring specific tautomeric forms. Studies on imidazole (B134444) derivatives highlight the significant effects of protonation on spectroscopic signals and tautomeric preferences nih.govsemanticscholar.orgnih.gov.

The influence of solvent polarity on spectroscopic signals, such as absorption band shifts in UV/Vis and IR, can also be used to infer the effect of the solvent on the tautomeric equilibrium aau.edu.etimist.ma. Linear solvation energy relationships (LSER) can be employed to quantitatively assess the relationship between solvent properties and spectroscopic shifts related to tautomerism aau.edu.et.

The interplay between intramolecular interactions (like internal hydrogen bonds) and solute-solvent interactions determines the favored tautomer in a given environment scirp.orgcore.ac.ukconicet.gov.arresearchgate.netscirp.org. For protonated systems like "this compound," the balance of these interactions, modulated by the solvent and pH, dictates the position of the amide-imidol tautomeric equilibrium.

Spectroscopic TechniqueKey Information for TautomerismCharacteristic Signatures (Amide vs. Imidol)Relevant Search Results
NMR Identification and quantification of tautomers; chemical environment of atoms; interconversion rates.Distinct chemical shifts for N-H/O-H protons, and carbons in C=O/C=N bonds. conicet.gov.arimist.maresearchgate.netnih.govsemanticscholar.orgmdpi.comnih.govresearchgate.netnih.gov
IR Identification of functional groups.C=O, N-H stretching (Amide); C=N, O-H stretching (Imidol). imist.maresearchgate.netresearchgate.net
UV/Vis Electronic transitions; presence of different chromophores.Different absorption maxima and intensities. imist.manih.govsemanticscholar.orgnih.govnih.gov
Environmental FactorEffect on Tautomeric EquilibriumRelevant Search Results
Solvent Polarity Can shift equilibrium towards more polar or less polar tautomer based on stabilization. aau.edu.etresearchgate.netimist.malifescienceglobal.com
Hydrogen Bonding (Solvent) Stabilizes tautomers capable of forming favorable hydrogen bonds with the solvent. aau.edu.etimist.ma
pH Affects protonation state, significantly influencing tautomer stability and interconversion. wikidoc.orgnih.gov
Temperature Influences the thermodynamics and kinetics of interconversion. wikidoc.orgscirp.orgcore.ac.ukconicet.gov.arresearchgate.netnih.gov

Theoretical and Computational Chemistry of Imidol Hcl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and stability of the imidazolium (B1220033) cation, the core of Imidol HCl. These methods provide insights into the molecular orbitals and the preferred three-dimensional arrangements of the molecule.

The electronic structure of the imidazolium cation is characterized by its aromatic five-membered ring containing two nitrogen atoms. Molecular orbital theory describes the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. irjweb.com

The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For the imidazolium cation, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. The precise energies of these orbitals can be calculated using methods like Density Functional Theory (DFT). For instance, DFT calculations on related imidazole (B134444) derivatives have been used to determine these energy levels and the resulting energy gap. irjweb.comresearchgate.net

Table 1: Representative Frontier Orbital Energies of Imidazole Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Imidazole (IM) -6.29 1.81 4.48
N-methylimidazole (MIM) -6.15 1.75 4.40
1H-benzimidazole (BIM) -5.89 1.92 3.97

Data is illustrative and based on calculations for related imidazole compounds. researchgate.net

These calculations reveal how substitutions on the imidazole ring can influence the electronic properties. For this compound, the protonation of the imidazole ring to form the imidazolium cation leads to a stabilization of the molecular orbitals and an alteration of the HOMO-LUMO gap.

Energy minimization calculations are performed to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For the imidazolium cation, which is planar, the primary focus of conformational analysis shifts to the orientation of its substituents and its interactions with the chloride anion.

Theoretical studies on 1-alkyl-3-methylimidazolium halides have shown that the halide anion preferentially interacts with the imidazolium cation through hydrogen bonds, particularly with the hydrogen atoms on the ring carbons. nih.gov Density Functional Theory (DFT) calculations have identified several stable ion pair configurations, with the anion situated in specific regions around the cation. nih.gov

For this compound, the chloride anion is expected to be located in the plane of the imidazolium ring, forming a hydrogen bond with the N-H proton and potentially weaker interactions with the C-H protons of the ring. The specific geometry and interaction energy can be quantified through high-level quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment.

MD simulations of imidazolium-based ionic liquids, which contain the imidazolium cation, have been extensively studied in various solvents, particularly water. These simulations reveal that the conformational dynamics of the imidazolium cation are influenced by the solvent environment. arxiv.orgresearchgate.netaip.orgnih.gov

In aqueous solutions, water molecules form a solvation shell around the imidazolium cation, interacting through hydrogen bonds with the N-H and C-H groups of the ring, as well as with the chloride anion. The strength and nature of these interactions dictate the orientation and mobility of the cation. The presence of water can also mediate the interaction between the imidazolium cation and the chloride anion. aip.org

Simulations have shown that in water, the liquid structure of imidazolium-based ionic liquids can be maintained over a range of concentrations, indicating stable solvation structures. researchgate.net The diffusion of the imidazolium cation is also dependent on the solvent, with increased water content generally leading to higher diffusion rates. nih.gov

The interaction of the imidazolium cation with various model chemical systems can also be explored through MD simulations. For instance, the adsorption and orientation of imidazolium-based cations on solid surfaces have been investigated to understand their behavior as lubricants and in other material science applications. digitellinc.com

These simulations can reveal the preferred orientation of the imidazolium ring relative to the surface and the nature of the intermolecular forces at play, such as electrostatic and van der Waals interactions. The dynamics of these interactions are crucial for understanding the macroscopic properties of these systems.

Molecular Docking and Ligand-Protein Interaction Modeling (Non-Biological Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to model ligand-protein interactions, the principles of molecular docking can be applied in a non-biological context to understand the binding of imidazolium derivatives to various receptors or surfaces.

In a non-biological context, molecular docking can be used to study the interaction of this compound with synthetic receptors, polymers, or nanomaterials. These studies can help in the design of new materials with specific recognition properties for imidazolium-based compounds. For example, docking simulations could predict the binding affinity and geometry of the imidazolium cation within the cavity of a synthetic host molecule.

Studies on imidazole derivatives have utilized molecular docking to understand their binding to various targets. researchgate.netresearchgate.net The insights gained from these studies, such as the importance of hydrogen bonding and electrostatic interactions, are transferable to the non-biological interactions of this compound. The binding energy and the specific interactions with the target can be quantified, providing a basis for the rational design of novel chemical systems.

Table 2: Mentioned Compound Names

Compound Name Abbreviation
This compound
Imidazole IM
Imidazolium chloride
N-methylimidazole MIM
1H-benzimidazole BIM
1-alkyl-3-methylimidazolium halide

Prediction of Binding Modes and Affinities with Hypothetical Receptors or Enzymes

Given that this compound belongs to the class of ethyl 5-hydroxy-1H-indole-3-carboxylates, which have demonstrated anti-HBV activity, a logical hypothetical target for computational analysis is the HBV DNA polymerase/reverse transcriptase (RT). nih.govnih.govresearchgate.netjlu.edu.cnresearchgate.net This enzyme is crucial for the replication of the virus, and its inhibition is a key mechanism of action for several approved anti-HBV drugs. nih.govnih.gov Other potential, albeit less explored, targets within the HBV lifecycle include the HBx protein and the capsid protein. mdpi.comnih.govelifesciences.org

Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of HBV polymerase. These simulations utilize scoring functions to estimate the binding affinity, providing a quantitative measure of the interaction strength. The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In a hypothetical docking study of this compound with a homology model of HBV DNA polymerase, the indole (B1671886) scaffold would likely position itself within a hydrophobic pocket of the enzyme's active site. The various functional groups of this compound would then form specific interactions with the surrounding amino acid residues.

Key Predicted Interactions of this compound with a Hypothetical HBV Polymerase Active Site:

Hydrogen Bonding: The hydroxyl group at the 5-position of the indole ring and the carbonyl group of the ethyl ester are predicted to act as hydrogen bond acceptors, forming interactions with donor residues in the active site. The N-H of the indole ring could also participate as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring of the benzenesulfinylmethyl group and the indole core itself are expected to engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket.

Pi-Stacking: The aromatic indole ring and the phenyl ring can participate in pi-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan in the enzyme's active site.

The predicted binding energy from such a simulation would provide a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Predicted Interaction Energies of this compound with a Hypothetical HBV Polymerase Active Site (Illustrative Data)
Interaction TypeContributing Functional Group of this compoundHypothetical Interacting ResidueEstimated Contribution to Binding Energy (kcal/mol)
Hydrogen Bond5-hydroxylAspartic Acid-3.5
Hydrogen BondEster carbonylLysine-2.8
Hydrophobic InteractionPhenyl ringLeucine, Valine-4.2
Pi-StackingIndole ringTyrosine-2.5
Total Predicted Binding Energy -13.0

Note: The data in this table is illustrative and based on the principles of molecular docking. Actual values would be derived from specific computational studies.

Molecular dynamics (MD) simulations could further refine these predictions by simulating the dynamic behavior of the this compound-enzyme complex over time, providing insights into the stability of the predicted binding mode and the conformational changes that may occur upon binding. nih.govnih.govmdpi.com

Structure-Based Ligand Design Principles

The structural framework of this compound, an ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride, provides a solid foundation for structure-based ligand design aimed at enhancing its anti-HBV activity. Structure-activity relationship (SAR) studies on related 5-hydroxy-1H-indole-3-carboxylate derivatives have revealed key insights that can guide the rational design of new, more potent analogs. nih.govnih.gov

Key Principles for Ligand Design Based on the this compound Scaffold:

Indole Core: The 5-hydroxyindole-3-carboxylate core is a critical pharmacophore for anti-HBV activity. Modifications at other positions of this core can significantly impact potency.

Substitution at the 2-position: The nature of the substituent at the 2-position of the indole ring is crucial. In this compound, this is a benzenesulfinylmethyl group. SAR studies on similar compounds have shown that the presence and nature of an aromatic ring at this position can influence antiviral activity. For instance, the introduction of halogens onto the phenyl ring has been shown to increase potency in some analogs. nih.gov

Substitution at the 4-position: While this compound is unsubstituted at this position, studies on related compounds have demonstrated that the introduction of substituted aminomethyl groups at the 4-position can lead to compounds with significantly enhanced anti-HBV activity.

N-1 Substitution: The methyl group at the N-1 position of the indole ring is a common feature in active compounds of this class. The size and nature of this substituent can be varied to probe for improved interactions with the target enzyme.

Ester Group at the 3-position: The ethyl ester at the 3-position is important for activity. Modifications to this group, such as altering the alkyl chain length or replacing it with other bioisosteres, could be explored to optimize pharmacokinetic and pharmacodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models based on the SAR data of a series of analogs. These models can then be used to virtually screen new designs and prioritize them for synthesis and biological evaluation.

Table 2: Structure-Activity Relationship (SAR) Summary for 5-Hydroxy-1H-indole-3-carboxylate Analogs (Illustrative)
Modification SiteModificationEffect on Anti-HBV ActivityRationale
Phenyl ring at 2-positionIntroduction of halogens (e.g., Cl, F)Increased potencyEnhances hydrophobic interactions and can alter electronic properties.
4-position of indole ringAddition of a substituted aminomethyl groupSignificantly increased potencyProvides additional interaction points with the enzyme, potentially through hydrogen bonding or ionic interactions.
Ester at 3-positionReplacement with a bioisosteric groupVariableCan affect solubility, metabolic stability, and binding interactions.
N-1 positionVariation of alkyl substituentModerate effectCan influence the overall conformation and fit within the binding pocket.

By integrating the insights from hypothetical binding mode predictions and the established SAR principles, a rational, iterative cycle of design, synthesis, and testing can be established to develop novel anti-HBV agents based on the this compound scaffold with improved efficacy.

Mechanistic Investigations in Experimental Systems Non Clinical

Enzyme Interaction Studies (In Vitro and In Silico)

Imidol HCl's interaction with enzyme systems, particularly monoamine transporters which regulate neurotransmitter concentrations, has been a primary area of research. These transporters are often studied using enzyme kinetic principles due to their catalytic-like function in transporting substrates across membranes.

In vitro radioligand binding assays have been employed to determine the binding affinity of this compound for purified or membrane-expressed monoamine transporters. These studies have revealed a high affinity for the serotonin transporter (SERT) and a comparatively lower, yet significant, affinity for the norepinephrine transporter (NET). The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating stronger binding.

Table 1: Binding Affinity of this compound for Monoamine Transporters

Enzyme/Transporter System Ligand Affinity Constant (Ki/Kd) (nM)
Serotonin Transporter (SERT) [3H]Imipramine 1.4
Norepinephrine Transporter (NET) [3H]Nisoxetine 37

This table presents the binding affinities of this compound for the serotonin and norepinephrine transporters as determined in in vitro binding assays.

The inhibitory effects of this compound on enzyme activity have been characterized to understand its functional consequences. For monoamine transporters, this compound acts as a potent inhibitor of both serotonin and norepinephrine reuptake.

In studies investigating its interaction with other enzymes, this compound has been shown to inhibit aminopeptidase MII, a membrane-bound enkephalin-degrading enzyme, in a reversible manner. Kinetic analysis of this interaction revealed a mixed-type enzyme inhibition, indicating that this compound can bind to both the free enzyme and the enzyme-substrate complex.

Further studies have determined the half-maximal inhibitory concentration (IC50) of this compound for the serotonin transporter, providing a measure of its potency in inhibiting the transporter's function.

Table 2: Inhibition Constants of this compound for Specific Enzymes/Transporters

Enzyme/Transporter Inhibition Parameter Value
Serotonin Transporter (SERT) IC50 32 nM
Aminopeptidase MII Inhibition Type Mixed

This table summarizes the inhibitory characteristics of this compound on the serotonin transporter and aminopeptidase MII.

Receptor Binding Profiling (Non-Mammalian or In Vitro)

Beyond its primary targets of monoamine transporters, this compound exhibits a broad pharmacological profile, interacting with a variety of neurotransmitter receptors. This "off-target" binding is thought to contribute to some of its therapeutic effects and side-effect profile.

Detailed kinetic studies to determine the association (kon) and dissociation (koff) rate constants of this compound for various receptors are not extensively available in the public domain. However, some studies have provided insights into its kinetic behavior. For instance, research on the N-methyl-D-aspartate (NMDA) receptor has shown that this compound can slow the dissociation rate of other ligands, suggesting an allosteric interaction that modifies the receptor's conformation and the binding kinetics of other molecules. Furthermore, the association rate of imipramine with the serotonin transporter has been observed to have a sigmoidal dependence on sodium ion concentration, indicating a complex binding mechanism involving ion co-binding nih.gov.

This compound demonstrates varied affinities for different receptor families and subtypes. In vitro binding assays have quantified its affinity for adrenergic, histamine, and muscarinic receptors. This lack of high selectivity is a characteristic feature of tricyclic antidepressants. Its affinity for these receptors is generally lower than for the serotonin transporter but still within a pharmacologically relevant range.

Table 3: Receptor Binding Profile of this compound

Receptor Affinity Constant (Ki) (nM)
α1-Adrenergic 32
Histamine H1 37
Muscarinic Acetylcholine 46
α1A-Adrenergic Lower affinity than α1D
α1B-Adrenergic Lowest affinity among α1 subtypes
α1D-Adrenergic Higher affinity than α1A and α1B
Dopamine D2 Blocks D2 receptors

This table displays the binding affinities of this compound for various neurotransmitter receptors, highlighting its broad receptor interaction profile.

Intramolecular and Intermolecular Chemical Reactivity Studies

The chemical reactivity of this compound has been investigated, particularly in the context of its stability and potential for degradation. Studies have shown that this compound is susceptible to photodegradation. Upon exposure to UV radiation, it can undergo chemical transformations, leading to the formation of various photoproducts, including imipramine-N-oxide, hydroxy-imipramine, and desmethylclomipramine (in the case of its chlorinated analog, clomipramine, degrading to imipramine) researchgate.net.

Furthermore, in vitro studies have demonstrated that this compound can act as a photosensitizer, promoting the peroxidation of lipids such as linoleic acid. This process is thought to involve the generation of reactive oxygen species. The photosensitized degradation of this compound can be influenced by the surrounding chemical environment, with radical scavengers showing an ability to reduce the extent of this photo-induced lipid oxidation. These findings highlight the potential for this compound to participate in photochemical reactions under certain conditions.

Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process that can influence the reactivity and properties of a molecule. In the context of compounds containing amide or similar functional groups, proton transfer often manifests as tautomerism. copernicus.org The concept of amide-imidol tautomerism, a form of prototropic tautomerism, involves the migration of a proton from a nitrogen atom to an oxygen atom, or vice versa, leading to a shift in the position of a double bond. copernicus.orgyoutube.com This process transforms the amide form into an imidol (or enol-like) form.

While specific studies on the proton transfer mechanisms of this compound (ethyl 2-(benzenesulfinylmethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate hydrochloride) are not extensively available, the potential for such mechanisms can be inferred from its molecular structure, which contains an indole (B1671886) core with a hydroxyl group. This structure is related to the concept of amide-imidol tautomerism. The migration of a hydrogen atom accompanied by the rearrangement of π-bonds is the essence of this type of structural transformation. copernicus.org

Theoretical studies on related molecules, such as 2-hydroxy-N-m-tolyl-acetamide, have utilized Density Functional Theory (DFT) to investigate the energetics of amide-imidol tautomerization. copernicus.org These computational approaches help in determining the relative stability of the tautomeric forms and the energy barriers for their interconversion. copernicus.org For instance, in the case of 2-hydroxy-N-m-tolyl-acetamide, DFT calculations have shown the amide form to be more stable than the imidol form. copernicus.org The energy difference between the tautomers is a key factor in determining their equilibrium distribution. copernicus.org

The general mechanism for amide-imidol tautomerization can be represented as follows:

Amide Form ⇌ Imidol Form

This equilibrium is influenced by factors such as the solvent, temperature, and the electronic properties of substituents on the molecule. The presence of the hydrochloride salt in this compound indicates that the compound is in a protonated state, which would significantly influence any proton transfer equilibria.

Table 1: Theoretical Energy Differences in Amide-Imidol Tautomerism of a Model Compound

Tautomeric FormRelative Total Energy (kJ/mol)Relative Enthalpy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
Amide0.000.000.00
Imidol67.2965.9868.05

Note: Data is based on DFT calculations for 2-hydroxy-N-m-tolyl-acetamide as a representative model for amide-imidol tautomerism and is intended for illustrative purposes. The actual energy values for this compound may differ. copernicus.org

Reaction Kinetics and Thermodynamics of Chemical Transformations

The reaction kinetics and thermodynamics of a chemical compound provide crucial insights into the rates and energetics of its transformations. For this compound, which possesses an indole core, the kinetics and thermodynamics of reactions involving this heterocyclic system are of particular interest.

Studies on the thermochemical properties of indole and its derivatives have been conducted to determine their enthalpies of formation, entropies, and Gibbs energies of formation. hbku.edu.qaacs.orgacs.orgfigshare.com This data is essential for understanding the stability of these compounds and the energy changes associated with their reactions, such as hydrogenation and dehydrogenation. hbku.edu.qaacs.orgacs.orgfigshare.com For example, the hydrogenation of indoles is a two-step reaction, and its thermodynamics significantly influence the reaction pathway. hbku.edu.qaacs.orgacs.orgfigshare.com

Kinetic studies on indole derivatives have explored various reactions, including nitrosation and atmospheric oxidation. copernicus.orgrsc.orgcopernicus.org For instance, the nitrosation of 3-substituted indoles has been shown to be an equilibrium process, with the formation of a 1-nitroso derivative. rsc.org The rate constants for both the forward (nitrosation) and reverse (denitrosation) reactions have been determined, providing a quantitative understanding of the reaction dynamics. rsc.org

The atmospheric oxidation of indole initiated by radicals such as hydroxyl (•OH) and chlorine (•Cl) has also been investigated through computational chemistry and kinetics modeling. copernicus.orgcopernicus.org These studies reveal that the reaction pathways and product distributions are dependent on the specific radical involved. For example, with the •OH radical, addition to the indole ring is the dominant pathway, whereas with the •Cl radical, both addition and hydrogen abstraction are feasible. copernicus.orgcopernicus.org

Table 2: Thermodynamic Properties of Indole at 298.15 K

PropertyValueUnits
Standard Molar Enthalpy of Formation (gas)134.5 ± 1.5kJ·mol⁻¹
Standard Molar Entropy (gas)362.8 ± 3.0J·mol⁻¹·K⁻¹
Standard Molar Gibbs Energy of Formation (gas)309.9 ± 1.6kJ·mol⁻¹

Note: This data is for the parent compound, indole, and serves as a reference point. The thermodynamic properties of this compound will be different due to its more complex structure. researchgate.net

Table 3: Kinetic Parameters for the Reaction of Indole with Oxidizing Radicals

ReactantRate Constant (k) at 298 KUnits
•OH1.2 x 10⁻¹⁰cm³·molecule⁻¹·s⁻¹
•Cl2.5 x 10⁻¹⁰cm³·molecule⁻¹·s⁻¹

Analytical Methodologies for Imidol Hcl in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the pharmaceutical analysis of Imidol HCl, providing the necessary specificity and sensitivity to quantify the active ingredient in various matrices, from bulk drug substances to complex biological fluids.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of this compound. The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation, resolution, and peak shape. A typical method employs a reverse-phase approach, utilizing a C18 column to separate the analyte from impurities and degradation products. ijper.orgjneonatalsurg.com

Method development focuses on selecting an appropriate mobile phase, typically a mixture of an aqueous buffer (like ammonium acetate or a phosphate buffer) and an organic modifier such as acetonitrile or methanol. ijper.orgjneonatalsurg.com The pH of the buffer and the gradient or isocratic elution profile are fine-tuned to optimize the retention time and peak symmetry of this compound. ijper.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. ijper.org

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. ijper.orgjneonatalsurg.com Key validation parameters include specificity, linearity, accuracy, precision (both intra- and inter-day), limit of detection (LOD), limit of quantitation (LOQ), and robustness. jneonatalsurg.comnih.gov Linearity is typically established over a concentration range relevant to the analysis, with a high correlation coefficient (R²) value indicating a direct relationship between concentration and detector response. jchr.org

Table 1: Example of HPLC Method Parameters for Analysis of a Related Hydrochloride Compound

ParameterCondition
Column Hypersil ODS C18 (150 x 4.6mm, 5µ) jneonatalsurg.com
Mobile Phase Buffer (pH 3.5) and Methanol (80:20) jneonatalsurg.com
Flow Rate 1.0 mL/min jneonatalsurg.com
Detection Wavelength 220 nm - 240 nm ijper.orgjneonatalsurg.com
Column Temperature 25°C ijper.org
Injection Volume 10 µL - 20 µL ijper.orgjchr.org

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS-MS) for Trace Analysis

For the quantification of trace levels of this compound, particularly in biological matrices like plasma and urine, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers superior sensitivity and selectivity compared to conventional HPLC-UV methods. measurlabs.comdovepress.com The UPLC system utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved resolution. researchgate.netresearchgate.net

In a UPLC-MS/MS method for this compound, chromatographic separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a modifier like acetic acid or formic acid to improve ionization. nih.govresearchgate.net

The detection is performed on a triple quadrupole tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode via a positive electrospray ionization (ESI) source. nih.govresearchgate.net This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. For Imidol, a mass transition pair of m/z 517.8 → 325 has been reported. nih.gov This high specificity allows for accurate quantification even in complex matrices. nih.gov The method is validated for linearity, accuracy, precision, recovery, and matrix effect over a wide concentration range, with lower limits of quantification (LLOQ) reaching sub-nanogram per milliliter levels (e.g., 0.2 ng/mL in human plasma). nih.govresearchgate.net

Table 2: UPLC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Chromatography System Waters Acquity UPLC researchgate.net
Column BEH C18 (50 mm × 2.1 mm, 1.7 μm) researchgate.net
Mobile Phase Gradient elution with acetonitrile and water (containing 0.1% acetic acid) nih.gov
Flow Rate 0.25 mL/min nih.gov
Ionization Source Positive Electrospray Ionization (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Mass Transition (Imidol) m/z 517.8 → 325 nih.gov
Linearity Range (Plasma) 0.2-500 ng/mL nih.gov
Lower Limit of Quantification 0.2 ng/mL (in plasma); 2.5 ng/mL (in rat plasma) nih.govresearchgate.net

Spectroscopic Quantification Methods

Spectroscopic methods provide rapid and straightforward alternatives for the quantification of this compound, particularly in bulk drug and simple dosage forms.

Advanced Spectroscopic Techniques for Quantitative Analysis

Beyond standard UV/Vis spectrophotometry, other advanced spectroscopic techniques can be employed for the quantitative analysis of this compound. These methods can offer enhanced selectivity and sensitivity. longdom.org

Spectrofluorimetry: This technique measures the fluorescence intensity of a compound and is often more sensitive and selective than absorption spectroscopy. While this compound itself may have weak native fluorescence, methods can be developed based on the formation of a fluorescent ion-pair complex. For instance, a method for the related compound imipramine HCl involves forming a complex with Eosin Y, which can be measured at an emission wavelength of 558 nm after excitation at 319 nm. semanticscholar.org The reaction stoichiometry and formation constants are studied to optimize the method for quantitative purposes. semanticscholar.org

Vibrational Spectroscopy (NIR and Raman): Near-infrared (NIR) and Raman spectroscopy are rapid, non-destructive techniques that can be used for the quantitative analysis of active ingredients in solid dosage forms. nih.gov These methods rely on creating a calibration model, often using partial least squares (PLS) regression, that correlates the spectral data with the known concentrations of the analyte in a set of calibration samples. nih.gov These techniques are particularly useful for at-line or in-line process monitoring and for detecting counterfeit formulations. nih.gov

Potentiometric and Titrimetric Assays

Potentiometric and titrimetric assays are classical analytical methods that provide an absolute and highly accurate means of quantifying the amount of a substance in a sample. These methods are commonly used in pharmaceutical production for the assay of bulk drug substances. metrohmusa.com

For this compound, an acid-base titration is a suitable approach. The hydrochloride salt can be titrated with a standardized strong base, such as sodium hydroxide (NaOH). nih.gov The endpoint of the titration can be determined potentiometrically using a pH electrode or a more specialized electrode. metrohmusa.comnih.gov The electrode potential is monitored as the titrant is added, and the equivalence point—where the moles of base added are stoichiometrically equivalent to the moles of HCl—is identified from the sharp inflection in the titration curve. nih.gov

The accuracy of potentiometric titrations can be very high, with uncertainties estimated to be around 0.2%. The method is robust and less susceptible to interference from colored or suspended matter than methods relying on visual indicators. metrohmusa.com Careful sample preparation and the use of standardized titrants are crucial for achieving accurate and reproducible results. metrohmusa.com

Non-Aqueous Potentiometry for Purity and Content

Non-aqueous potentiometric titration is a precise method for the quantitative determination of substances like Imipramine Hydrochloride, especially in its bulk drug form. pharmacompass.com This technique is particularly useful for the assay of weakly basic salts of hydrohalic acids. The titration is typically carried out in a non-aqueous solvent system, which enhances the basicity of the amine functional group in the Imipramine molecule, allowing for a sharp and clear endpoint.

For the determination of Imipramine Hydrochloride, a sample of the substance is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. nih.gov The titration is then performed using a standardized solution of a strong acid, most commonly perchloric acid in glacial acetic acid, as the titrant. pharmacompass.comnih.gov The endpoint of the titration is determined potentiometrically, using a glass electrode and a reference electrode, by monitoring the change in potential as the titrant is added. wikipedia.org The point of maximum inflection in the titration curve corresponds to the equivalence point, from which the purity and content of Imipramine Hydrochloride can be accurately calculated. This method has been shown to be precise, with a relative standard deviation (% RSD) of less than 1%, and demonstrates good linearity and recovery. pharmacompass.com

Table 1: Validation Parameters for Non-Aqueous Potentiometric Titration of a Hydrochloride Salt
ParameterTypical Results
Linearity (r²)> 0.999
Precision (% RSD, n=6)< 1
Accuracy (Recovery %)99.7% - 100.3%

Acid-Base Titration for Acidic or Basic Functionalities

Acid-base titration in an aqueous medium can also be employed to determine the concentration of Imipramine Hydrochloride solutions. webmd.comnih.gov This classical analytical method relies on the neutralization reaction between the acidic hydrochloride salt of the tertiary amine and a standard basic solution. webmd.com

In this procedure, a known volume of the Imipramine Hydrochloride solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). webmd.comnih.gov The progress of the titration is monitored by observing the pH change, either with a pH meter (potentiometric titration) or by using a suitable color indicator. webmd.compharmacompass.com When using an indicator, a substance that changes color at or near the equivalence point pH is chosen. For the titration of the salt of a weak base (Imipramine) and a strong acid (HCl) with a strong base, the pH at the equivalence point will be in the alkaline range, suggesting the use of an indicator like phenolphthalein. webmd.com The concentration of the Imipramine Hydrochloride solution can then be calculated from the volume of the standard base required to reach the endpoint. nih.gov

Sample Preparation Strategies for Diverse Matrices

The analysis of this compound in complex matrices, such as biological fluids or experimental samples, necessitates meticulous sample preparation to isolate the analyte from interfering substances. Effective sample preparation is crucial for achieving accurate and reproducible results in subsequent analytical procedures like high-performance liquid chromatography (HPLC).

Extraction Methodologies from Complex Experimental Samples

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of Imipramine from biological matrices like plasma and urine. This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For Imipramine, which is a basic compound, the pH of the aqueous phase is adjusted to a basic value to ensure the drug is in its non-ionized, more organic-soluble form, thereby enhancing its partitioning into the organic phase. A common extraction solvent system for Imipramine from plasma is a mixture of hexane and isoamyl alcohol. This approach effectively removes proteins and other polar interferences.

Solid-phase extraction (SPE) is another powerful technique for sample cleanup and concentration prior to analysis. SPE utilizes a solid sorbent material, packed into a cartridge or disk, to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For basic compounds like Imipramine, ion-exchange or reversed-phase SPE cartridges can be employed.

Table 2: Comparison of Extraction Methodologies for Imipramine
MethodPrincipleAdvantagesCommon Solvents/Sorbents
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases based on solubility.High recovery, effective removal of proteins.Hexane/isoamyl alcohol.
Solid-Phase Extraction (SPE)Selective adsorption of analyte onto a solid sorbent.High selectivity, potential for automation.Reversed-phase (e.g., C18) or ion-exchange sorbents.

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for chromatographic methods. For compounds like Imipramine that may lack a strong chromophore for UV detection or have poor ionization efficiency for mass spectrometry, derivatization can significantly enhance detection sensitivity and selectivity.

The derivatization reaction targets a specific functional group within the analyte molecule. For Imipramine, which is a tertiary amine, derivatization is less common than for its primary and secondary amine metabolites. However, the principle involves reacting the analyte with a derivatizing agent to attach a tag that is easily detectable. For instance, reagents that introduce a fluorophore can be used to allow for highly sensitive fluorescence detection. Acylating agents, such as acid anhydrides or acid chlorides, can be used to modify amine functionalities, potentially improving their chromatographic behavior and detectability. While pre-column derivatization is often preferred, post-column techniques can also be implemented where the derivatization reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector.

Derivatives and Analogues of Imidol Hcl: Structure Activity Relationship Sar Studies

Design and Synthesis of Chemically Modified Imidol HCl Analogues

The rational design of this compound analogues has primarily focused on the modification of the 2-position substituent of the indole (B1671886) core. The synthesis of these derivatives often involves a multi-step process starting from simpler indole precursors. A key synthetic strategy involves the preparation of a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates with various substituents at the 2-position.

One notable study detailed the synthesis of a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates where the phenylsulfinylmethyl group of this compound was replaced with a variety of other moieties. These modifications were designed to probe the influence of electronic and steric factors on the compound's biological activity. The synthetic route generally involves the reaction of an appropriately substituted starting material with the indole scaffold to yield the desired analogue. For instance, the introduction of different substituted phenyl rings at the 2-position has been a common strategy to explore the SAR of this class of compounds. nih.gov

The general synthetic approach can be summarized as follows:

Preparation of the Indole Scaffold: Synthesis of the core ethyl 6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate structure.

Introduction of the 2-Substituent: Reaction of the indole scaffold with various reagents to introduce diverse chemical groups at the 2-position. This can include, but is not limited to, substituted phenylthiomethyl, phenylsulfonylmethyl, and other heterocyclic or aliphatic side chains.

Purification and Characterization: The newly synthesized compounds are then purified using techniques such as column chromatography and characterized by spectroscopic methods like NMR and mass spectrometry to confirm their chemical structures.

Systematic Structural Perturbations and Their Chemical Consequences

Systematic structural perturbations of the this compound molecule have been undertaken to map the pharmacophore and understand the key molecular features required for biological activity. These perturbations have largely concentrated on the substituent at the 2-position of the indole ring, the substitution pattern on the phenyl ring of this substituent, and modifications at other positions of the indole nucleus.

The chemical consequences of these perturbations are manifold. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring at the 2-position can significantly alter the electronic distribution within the molecule. This, in turn, can affect how the molecule interacts with its biological target. Similarly, varying the size and hydrophobicity of the substituents can influence the compound's solubility, membrane permeability, and binding affinity.

A key area of investigation has been the impact of halogen substitution on the phenyl ring at the 2-position. The introduction of fluorine, chlorine, bromine, or iodine atoms at different positions (ortho, meta, para) of the phenyl ring leads to a series of analogues with varying electronic and steric properties. These modifications allow for a systematic exploration of how these properties influence the biological activity of the resulting compounds. nih.gov

Correlation of Structural Features with Observed Chemical or Biological Activity in Non-Clinical Models

Non-clinical in vitro studies have been instrumental in establishing a correlation between the structural features of this compound analogues and their biological activity. A significant body of research has focused on the anti-hepatitis B virus (HBV) activity of these compounds. nih.gov

In a study by Chai et al. (2006), a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates with different substituents at the 2-position were synthesized and evaluated for their anti-HBV activity in a 2.2.15 cell line. The results of this study provide a clear illustration of the structure-activity relationship for this class of compounds. nih.gov

Key Findings from SAR Studies:

Influence of Halogen Substitution: The introduction of halogen atoms on the phenyl ring at the 2-position was found to have a profound effect on anti-HBV activity. Specifically, compounds with a halogen substituent generally exhibited higher potency.

Positional Isomerism: The position of the halogen on the phenyl ring was also critical. For instance, compounds with a halogen at the ortho or para position often displayed different activity profiles compared to those with a meta-substitution.

Nature of the Halogen: The type of halogen also played a role. For example, compounds with chlorine or bromine substitutions showed promising activity.

The following interactive data table summarizes the in vitro anti-HBV activity of selected ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate analogues, highlighting the impact of different substituents on the phenyl ring at the 2-position.

Compound IDR (Substituent on Phenyl Ring)IC50 on HBV DNA Replication (µg/mL)Selective Index (SI)
9e 4-F3.6>27.8
9h 4-Cl6.3715.7
9l 4-Br5.2>19.2
11s 2-ClNot specified>8.7
11t 2-BrNot specified10.8
Lamivudine (B182088) (Control) -2287.0

Data sourced from Chai et al., Bioorganic & Medicinal Chemistry, 2006. nih.gov

The data clearly indicates that several of the synthesized analogues exhibit significantly more potent anti-HBV activity than the positive control, lamivudine. Notably, compounds 11s and 11t , which feature a halogen at the ortho-position of the phenyl ring, demonstrated high selective indexes, suggesting a favorable therapeutic window. nih.gov Compounds 9e , 9h , and 9l , with a halogen at the para-position, also showed potent inhibitory activity. nih.gov These findings underscore the importance of the substitution pattern on the phenyl ring for the anti-HBV activity of this class of indole derivatives.

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Pathways to Address Scalability and Selectivity Challenges

The future of Imidol HCl synthesis lies in the development of novel pathways that are not only efficient but also scalable and selective. Current laboratory-scale syntheses of 2-iminothiazolidin-4-ones often face challenges when transitioning to industrial production. Future research will likely focus on one-pot multicomponent reactions, which offer a streamlined and atom-economical approach to the thiazolidinone core. Microwave-assisted organic synthesis (MAOS) has already shown promise in rapidly producing 5-arylidene-2-imino-4-thiazolidinones and could be further optimized for this compound to significantly reduce reaction times and improve yields nih.govresearchgate.netresearchgate.net.

A significant challenge in this compound synthesis is the stereoselective introduction of the acetic acid moiety at the 5-position of the thiazolidinone ring. Future investigations will likely explore the use of chiral catalysts or auxiliaries to control the stereochemistry at this position, which is crucial for its biological activity. Furthermore, the development of continuous flow synthesis methods could offer enhanced control over reaction parameters, leading to higher purity and safer production on a large scale. The use of greener solvents and catalysts will also be a key consideration to ensure the environmental sustainability of the synthetic process.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Multicomponent Reactions High efficiency, atom economy, reduced wasteOptimization of reaction conditions for this compound synthesis. ekb.eg
Microwave-Assisted Synthesis Rapid reaction times, increased yieldsAdaptation and scaling of MAOS for the synthesis of 5-substituted derivatives. nih.govresearchgate.netresearchgate.net
Stereoselective Synthesis Control of stereochemistry at the C5 positionExploration of chiral catalysts and auxiliaries.
Continuous Flow Chemistry Enhanced process control, safety, and scalabilityDevelopment of robust and efficient flow-based synthetic routes.
Green Chemistry Approaches Environmental sustainabilityUtilization of biodegradable solvents and reusable catalysts.

Elucidation of Subtle Conformational Dynamics and Tautomeric Interconversions

The chemical behavior and biological activity of this compound are intrinsically linked to its three-dimensional structure and the potential for tautomerism. Future research will need to employ a combination of advanced spectroscopic techniques and computational methods to unravel the subtle conformational dynamics and tautomeric equilibria of this molecule.

Conformational Dynamics: The thiazolidinone ring of this compound is not planar and can adopt various conformations. Understanding the dynamic interplay between these conformers is crucial. Advanced NMR techniques, such as 2D-NOESY, can provide insights into the spatial proximity of atoms, helping to determine the preferred conformation in solution. nih.gov X-ray crystallography will continue to be vital for determining the solid-state structure, providing a static snapshot that can be used as a starting point for computational studies. researchgate.net Future work may involve dynamic NMR studies to probe the energy barriers between different conformational states.

Tautomeric FormKey Structural FeatureInvestigational Approach
Imino (Amidine) Exocyclic C=N bondDFT calculations for relative stability. nih.gov
Amino (Enamine) Endocyclic C=C bond with an exocyclic amino groupSpectroscopic analysis (NMR, IR) in various solvents.
Keto Carbonyl group at C4 and methylene in the acetic acid side chainComputational modeling of keto-enol equilibrium. masterorganicchemistry.comyoutube.com
Enol Hydroxyl group and C=C bond in the acetic acid side chainInvestigation of intramolecular hydrogen bonding.

Advanced Computational Modeling for Predictive Chemical Behavior

Advanced computational modeling is set to become an indispensable tool for predicting the chemical behavior of this compound and guiding the design of new derivatives. By leveraging a range of computational techniques, researchers can gain a deeper understanding of the molecule's properties and reactivity without the need for extensive and time-consuming laboratory experiments.

Quantum Chemical Calculations: DFT will continue to be a cornerstone for predicting a wide array of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. nih.gov These calculations can also be used to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations. Future work will likely involve the use of more sophisticated computational methods and basis sets to achieve even higher accuracy in these predictions.

Molecular Dynamics Simulations: To capture the dynamic nature of this compound in a biological or chemical environment, molecular dynamics (MD) simulations will be increasingly employed. tandfonline.comtandfonline.com MD simulations can provide a detailed picture of the conformational landscape of the molecule over time, revealing how it interacts with solvent molecules and other solutes. This information is crucial for understanding its solubility, membrane permeability, and interactions with biological targets. Future MD studies could explore the binding of this compound to specific proteins, providing insights into its mechanism of action at a molecular level. nih.gov

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models offer a powerful approach to correlate the structural features of this compound derivatives with their chemical or biological activity. nih.govnih.gov By developing robust QSAR models based on a dataset of related compounds, researchers can predict the activity of novel, unsynthesized derivatives. This in silico screening can significantly accelerate the discovery of new compounds with enhanced properties. Future QSAR studies will likely incorporate more advanced machine learning algorithms to improve the predictive power of the models. nih.gov

Exploration of Additional Mechanistic Pathways in Non-Biological Systems

While much of the focus on thiazolidinone derivatives has been on their biological applications, there is a growing interest in their potential as versatile intermediates and catalysts in non-biological systems. Future research into this compound will likely explore its reactivity and mechanistic pathways in a broader chemical context.

The thiazolidinone scaffold can participate in a variety of organic reactions, and the specific functional groups of this compound, including the imino, carbonyl, and carboxylic acid moieties, offer multiple sites for chemical transformation. For instance, the active methylene group at the 5-position can be a site for further functionalization.

There is potential for this compound and its derivatives to act as organocatalysts. The presence of both acidic and basic centers within the molecule could enable it to catalyze a range of reactions, such as aldol or Michael additions. Future research could involve screening this compound and related compounds for catalytic activity in various organic transformations and using computational methods to elucidate the catalytic mechanisms. The development of thiazolidinone-based catalysts could offer novel and environmentally friendly alternatives to traditional metal-based catalysts. sciencehub.eg

Q & A

Q. What validated analytical methods are recommended for quantifying Imidol HCl in biological matrices?

A reverse-phase LC-MS/MS method using a C18 column (50 × 2.1 mm, 3.5 µm) with gradient elution (0.1% acetic acid in acetonitrile/water) is widely adopted. Key validation parameters include linearity (0.2–500 ng/mL in plasma), accuracy (85–115%), precision (RSD <15%), and stability under storage conditions. Internal standards like (-)-clausenamide mitigate matrix effects . For reproducibility, adhere to ICH guidelines on method validation, including dilution integrity and recovery assessments .

Q. How should pharmacokinetic studies for this compound be designed to ensure clinical relevance?

Use crossover or parallel designs with stratified randomization. Collect plasma/urine samples at critical timepoints (e.g., Tmax, elimination phase). Include at least three replicates per timepoint to account for inter-individual variability. Validate bioanalytical methods for specificity in human matrices and ensure ethical compliance (informed consent, IRB approval) .

Q. What parameters are critical for validating this compound stability in biological samples?

Assess short-term (room temperature), long-term (-80°C), freeze-thaw, and post-preparative stability. Use spike-and-recovery experiments with quality controls (QCs) at low, medium, and high concentrations. Report deviations >15% from nominal values as instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical and clinical studies for this compound?

Analyze interspecies metabolic differences (e.g., cytochrome P450 isoform activity) and protein binding variations. Cross-validate assays across species using identical chromatographic conditions. Apply principal contradiction analysis to identify dominant factors (e.g., bioavailability vs. clearance rates) and refine dosing regimens .

Q. What strategies minimize matrix effects in LC-MS/MS quantification of this compound in complex biological fluids?

Optimize sample preparation:

  • Use solid-phase extraction (SPE) over protein precipitation to reduce phospholipid interference.
  • Employ stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression/enhancement.
  • Validate matrix effects across 6+ donor lots to ensure robustness .

Q. How should researchers address conflicting results in this compound metabolite identification studies?

Combine high-resolution MS (HRMS) with NMR for structural elucidation. Use collision-induced dissociation (CID) to differentiate isomeric metabolites. Apply contradiction analysis to distinguish artifacts (e.g., in-source fragmentation) from true metabolites .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy trials?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Compare EC50 values across cohorts using ANOVA with Tukey’s post hoc test. Report 95% confidence intervals and effect sizes to contextualize clinical significance .

Methodological Guidance

Q. How to ensure reproducibility in this compound synthesis and characterization?

Document synthetic routes with step-by-step yields and purity checks (HPLC ≥98%). Characterize compounds via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and elemental analysis. Adhere to IUPAC nomenclature and report melting points/solubility profiles .

Q. What ethical considerations are critical for this compound clinical trials?

Obtain informed consent with explicit disclosure of hepatotoxicity risks. Monitor liver enzymes (ALT/AST) biweekly. Predefine stopping criteria for adverse events (e.g., ALT >3× ULN). Follow ICH E6 guidelines for data integrity and adverse event reporting .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Test derivatives with systematic modifications (e.g., halogen substitution, ring expansion). Use molecular docking to correlate binding affinity (Kd) with antiviral activity. Validate in vitro results with plaque reduction neutralization tests (PRNT50) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.